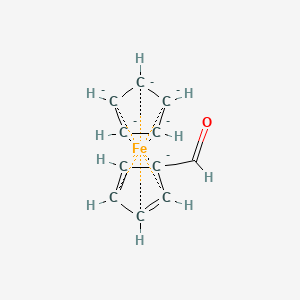

Ferrocene carboxyaldehyde

Description

Significance of Ferrocene (B1249389) Carboxyaldehyde in Organometallic Chemistry

Ferrocene carboxaldehyde holds a pivotal position in organometallic chemistry due to the versatile reactivity of its aldehyde group, which serves as a gateway to a vast number of ferrocene derivatives. wikipedia.org The formyl group can participate in a variety of organic reactions, including condensations, reductive aminations, and Wittig reactions, allowing for the synthesis of more complex molecules. smolecule.com This has enabled researchers to attach the robust and electroactive ferrocene unit to a wide range of molecular scaffolds.

The significance of ferrocene carboxaldehyde is underscored by its role as a precursor in the synthesis of:

Schiff bases: Condensation with primary amines yields ferrocenyl imines, which are important ligands in coordination chemistry and catalysis. jyu.fiscielo.org.mx

Vinylferrocene and its derivatives: Reaction with Wittig reagents provides a route to these polymerizable monomers. wikipedia.org

Chiral ligands: Asymmetric synthesis starting from ferrocene carboxaldehyde can produce chiral ferrocenyl alcohols and other derivatives that are valuable in asymmetric catalysis. wikipedia.org

Heterocyclic compounds: It is a key building block for synthesizing various ferrocene-containing heterocyclic systems. biomedpharmajournal.org

The electroactive nature of the ferrocene core, which can be reversibly oxidized, imparts unique electronic properties to its derivatives. wikipedia.org This feature is central to its application in materials science and electrochemistry.

Historical Context of Ferrocene Chemistry and its Aldehyde Derivatives

The discovery of ferrocene in 1951 is a landmark event that is widely considered to have inaugurated modern organometallic chemistry. biomedpharmajournal.orgwikipedia.orglibretexts.org Its "sandwich" structure, with an iron atom between two cyclopentadienyl (B1206354) rings, was novel and sparked intense research into its properties and reactivity. biomedpharmajournal.orgwikipedia.org The remarkable stability of the ferrocene molecule, including its aromatic character, allowed for the application of electrophilic substitution reactions, similar to those of benzene. biomedpharmajournal.org

The synthesis of ferrocene carboxaldehyde was a significant early development in the exploration of ferrocene's chemistry. It is typically prepared via the Vilsmeier-Haack reaction, which involves the formylation of ferrocene using a mixture of dimethylformamide (DMF) and phosphorus oxychloride. wikipedia.orggoogle.com This reaction demonstrated that the cyclopentadienyl rings in ferrocene could be functionalized, opening the door to a vast and rich derivative chemistry. biomedpharmajournal.org The development of synthetic methods for ferrocene carboxaldehyde and other derivatives was crucial for expanding the scope of ferrocene chemistry beyond the parent compound and exploring its potential in various scientific fields. biomedpharmajournal.orgacs.org

Contemporary Research Paradigms for Ferrocene Carboxyaldehyde

Current research involving ferrocene carboxaldehyde is diverse and spans multiple scientific disciplines, focusing on leveraging its unique structural and electronic properties. nih.gov Key areas of contemporary research include:

Materials Science: Ferrocene carboxaldehyde is a building block for advanced materials. smolecule.com It is incorporated into polymers to create redox-active and electrochromic materials. mdpi.com Its derivatives are also being investigated for the development of sensors and molecular electronics. biomedpharmajournal.orgbohrium.com For instance, the thermal decomposition of ferrocene carboxaldehyde in the presence of a co-precursor like oxalic acid dihydrate can produce hematite (B75146) nanomaterials. rsc.orgrsc.org

Catalysis: The development of novel catalysts is a major focus. Schiff bases and other ligands derived from ferrocene carboxaldehyde are used to create transition metal complexes that catalyze a variety of organic transformations, such as Suzuki-Miyaura coupling and O-arylation reactions. rsc.orgbeilstein-journals.org The planar chirality of some 1,2-disubstituted ferrocene derivatives, accessible from ferrocene carboxaldehyde, makes them highly effective ligands in asymmetric catalysis. acs.org

Medicinal and Bioorganometallic Chemistry: There is significant interest in the biological applications of ferrocene derivatives. figshare.comresearchgate.net The incorporation of the ferrocene moiety, often via a derivative of ferrocene carboxaldehyde, can enhance the pharmacological properties of known drugs. nih.gov Research is ongoing into the potential of these compounds as anticancer and antimalarial agents. nih.govresearchgate.net For example, ferrocene-based compounds are being explored as inhibitors for specific enzymes implicated in disease. figshare.com

The following table provides a summary of key properties of this compound:

| Property | Value |

| Chemical Formula | C₁₁H₁₀FeO |

| Molar Mass | 214.04 g/mol |

| Appearance | Orange solid |

| Melting Point | 118–120 °C |

| CAS Number | 12093-10-6 |

Structure

2D Structure

Properties

Molecular Formula |

C11H10FeO-6 |

|---|---|

Molecular Weight |

214.04 g/mol |

IUPAC Name |

cyclopenta-2,4-diene-1-carbaldehyde;cyclopentane;iron |

InChI |

InChI=1S/C6H5O.C5H5.Fe/c7-5-6-3-1-2-4-6;1-2-4-5-3-1;/h1-5H;1-5H;/q-1;-5; |

InChI Key |

QFJDGKGSGIWJEZ-UHFFFAOYSA-N |

Canonical SMILES |

[CH-]1[CH-][CH-][CH-][CH-]1.C1=C[C-](C=C1)C=O.[Fe] |

Origin of Product |

United States |

Methodologies for the Synthesis of Ferrocene Carboxyaldehyde and Its Precursors

Direct Formylation Techniques for Ferrocene (B1249389) Carboxyaldehyde

Direct formylation involves the introduction of a -CHO group onto one of the cyclopentadienyl (B1206354) rings of ferrocene in a single synthetic step. This electrophilic aromatic substitution is facilitated by the high electron density of the ferrocene core, which is more reactive than benzene. wikipedia.org

The most prevalent and industrially significant method for synthesizing ferrocene carboxaldehyde is the Vilsmeier-Haack reaction. wikipedia.orgresearchgate.net This reaction utilizes a combination of a substituted formamide, typically N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃), to generate the formylating agent. wikipedia.orgdtu.dk

The reaction proceeds through the formation of an electrophilic chloroiminium ion, known as the Vilsmeier reagent, from the interaction of DMF and POCl₃. metu.edu.tr This reagent is then attacked by the electron-rich cyclopentadienyl ring of ferrocene. metu.edu.tr The resulting iminium salt intermediate is subsequently hydrolyzed during aqueous work-up to yield the final aldehyde product. metu.edu.tr A notable characteristic of this reaction is that it readily produces the mono-formylated product, while diformylation does not occur easily. wikipedia.org

A typical laboratory procedure involves the slow addition of POCl₃ to chilled DMF, followed by the addition of ferrocene. dtu.dk The reaction mixture is heated to drive the formylation, and upon completion, it is quenched with ice water and neutralized to precipitate the product. dtu.dk

| Reagent/Parameter | Typical Condition | Source |

| Formylating Agent | N,N-Dimethylformamide (DMF) & Phosphorus Oxychloride (POCl₃) | wikipedia.orgdtu.dk |

| Substrate | Ferrocene | dtu.dk |

| Solvent | Chloroform or neat DMF | dtu.dk |

| Temperature | 0°C (reagent addition), then heated (e.g., 60°C) | dtu.dk |

| Work-up | Quenching with ice water, followed by neutralization (e.g., NaOH, Sodium Acetate) | dtu.dk |

| Yield | ~61% | dtu.dk |

While the Vilsmeier-Haack reaction is dominant, other direct formylation methods have been reported. These alternatives often employ different formylating agents and Lewis acid catalysts.

One such method is the Rieche formylation , which uses dichloromethyl methyl ether (Cl₂CHOCH₃) as the formylating agent in the presence of a Lewis acid like titanium tetrachloride (TiCl₄) or aluminum chloride (AlCl₃). sorbonne-universite.frrsc.orgmdpi.com The reaction mechanism involves the formation of an electrophilic species from the ether and Lewis acid, which then attacks the aromatic ring. rsc.org A specific application of this method, termed the Gross-Rieche formylation, successfully formylated a ferrocene methyl ester precursor using dichloromethyl methyl ether and AlCl₃. sorbonne-universite.frdtu.dk

Another reported approach involves the reaction of ferrocene with triethyl orthoformate in the presence of aluminum chloride. researchgate.net These methods provide alternative pathways to ferrocene carboxaldehyde, expanding the synthetic toolkit available to chemists.

| Method | Formylating Agent | Catalyst / Co-reagent | Source |

| Rieche Formylation | Dichloromethyl methyl ether | TiCl₄ or AlCl₃ | sorbonne-universite.frrsc.org |

| Orthoformate Method | Triethyl orthoformate | AlCl₃ | researchgate.net |

Precursor Chemistry for Ferrocene Carboxyaldehyde Derivatization

The synthetic utility of this compound lies in the reactivity of its formyl group, which serves as a versatile handle for constructing a vast range of ferrocene-containing structures. wikipedia.org It is a key starting material for numerous derivatives with applications in materials science, catalysis, and medicinal chemistry.

The aldehyde functionality can undergo a variety of classic organic transformations. For instance, it can be easily reduced to the corresponding primary alcohol, ferrocenemethanol , using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). researchgate.netdtu.dk This alcohol itself is a valuable precursor, for example, in the synthesis of ferrocene-containing polymers. dtu.dk

Condensation reactions with primary amines or hydrazines readily convert ferrocene carboxaldehyde into the corresponding ferrocenyl imines (Schiff bases) and hydrazones . researchgate.netrsc.org These derivatives are not only stable compounds in their own right but also serve as intermediates for more complex molecules. researchgate.net

Furthermore, the aldehyde is a suitable substrate for carbon-carbon bond-forming reactions. It reacts with Wittig reagents to produce vinylferrocene and its derivatives. wikipedia.org It can also participate in Claisen-Schmidt condensation reactions to form ferrocenyl chalcones , which are investigated for their biological activities.

In the synthesis of chiral ferrocene ligands, ferrocene carboxaldehyde is a common starting point. rsc.orgresearchgate.net It can be converted into a chiral acetal (B89532) using a chiral diol. rsc.org This introduction of a chiral auxiliary allows for diastereoselective reactions on the ferrocene core, leading to enantiomerically pure products after removal of the acetal protecting group. rsc.orgresearchgate.net

| Reaction Type | Reagent(s) | Product Type | Source |

| Reduction | Sodium Borohydride (NaBH₄) | Ferrocenemethanol | researchgate.netdtu.dk |

| Imination | Primary Amines (R-NH₂) | Ferrocenyl Imines (Schiff Bases) | researchgate.net |

| Hydrazone Formation | Hydrazines (R-NHNH₂) | Ferrocenyl Hydrazones | rsc.org |

| Wittig Reaction | Phosphonium Ylides | Vinylferrocene Derivatives | wikipedia.org |

| Acetal Formation | Alcohols/Diols, Acid Catalyst | Ferrocenyl Acetals/Ketals | rsc.org |

| Three-Component Reaction | Ketoaziridines, Ammonium Acetate | Ferrocenyl Diazabicyclo[3.1.0]hexenes | researchgate.net |

| Chalcone Condensation | Substituted Acetophenones | Ferrocenyl Chalcones |

Advanced Synthetic Strategies for Ferrocene Carboxyaldehyde Derivatives

Condensation Reactions of the Aldehyde Moiety

The aldehyde group of ferrocene (B1249389) carboxyaldehyde is a prime site for a variety of condensation reactions, enabling the straightforward introduction of new functional groups and the construction of more complex molecular architectures.

Schiff Base Formation with Amines and Amino Alcohols

The condensation of ferrocene carboxyaldehyde with primary amines and amino alcohols is a facile and widely used method for the synthesis of ferrocenyl Schiff bases. researchgate.netresearchgate.net These reactions are typically carried out by refluxing the reactants in a suitable solvent, such as ethanol, and can often be achieved in high yields. scielo.org.mx Microwave irradiation has also been employed to accelerate these reactions, offering a solvent-free and efficient alternative. researchgate.netresearchgate.net

The resulting Schiff bases are not merely synthetic intermediates but often exhibit interesting properties themselves, including applications in catalysis and as metal ion sensors. scielo.org.mxrsc.org For instance, chiral Schiff bases derived from this compound and amino alcohols have been synthesized and utilized as ligands in enantioselective reactions. researchgate.net The reaction of this compound with 2-(phenylthio/seleno)ethylamine yields sulfated and selenated Schiff base ligands which, upon treatment with sodium tetrachloropalladate, form cyclopalladated complexes. rsc.orgrsc.org These complexes have demonstrated catalytic activity in O-arylation and Suzuki-Miyaura coupling reactions. rsc.orgrsc.org

A variety of amines and amino alcohols have been successfully condensed with this compound, leading to a diverse library of Schiff base derivatives. Some examples include reactions with 4-aminoantipyrine (B1666024) and various chiral amino alcohols. researchgate.netjyu.fi

Table 1: Examples of Schiff Base Formation with this compound

| Amine/Amino Alcohol | Reaction Conditions | Product Type | Reference |

| Chiral Amino Alcohols | Microwave irradiation, solvent-free | Chiral Schiff Base Ligands | researchgate.net |

| 2-(Phenylthio)ethylamine | Reflux | Sulfated Schiff Base | rsc.orgrsc.org |

| 2-(Phenylseleno)ethylamine | Reflux | Selenated Schiff Base | rsc.orgrsc.org |

| 4-Aminoantipyrine | Not specified | Ferrocene-based Schiff Base | jyu.fi |

| Substituted Hydrazides | Not specified | Ferrocenyl Substituted Hydrazones | diva-portal.org |

| Amines (general) | Microwave irradiation, solvent-free | Ferrocenyl Imines | researchgate.net |

Knoevenagel Condensation and Related Alkene Syntheses

The Knoevenagel condensation provides a powerful route to synthesize ferrocenyl-substituted alkenes by reacting this compound with compounds containing active methylene (B1212753) groups. nih.govrsc.org This reaction is often catalyzed by a base and can lead to the formation of both (E) and (Z) isomers. For example, the condensation of this compound with 1,3-dihydro-2H-indol-2-one yields a mixture of (E)- and (Z)-3-ferrocenylmethylidene-1,3-dihydro-2H-indol-2-one. nih.govrsc.org

The scope of this reaction is broad, with various active methylene compounds serving as suitable reaction partners. Green chemistry approaches, such as microwave irradiation and solvent-free grinding, have been successfully applied to the Knoevenagel condensation of this compound. researchgate.net Another approach involves a copper-catalyzed olefination of N-unsubstituted hydrazones, derived from this compound, with polyhaloalkanes to produce ferrocene-containing alkenes. beilstein-journals.org

The resulting ferrocenyl alkenes are valuable building blocks for further synthetic transformations and have been investigated for their nonlinear optical (NLO) properties. researchgate.net

Table 2: Examples of Knoevenagel Condensation and Alkene Synthesis with this compound

| Active Methylene Compound/Reagent | Reaction Conditions/Catalyst | Product Type | Reference |

| 1,3-Dihydro-2H-indol-2-one | Not specified | (E)- and (Z)-3-ferrocenylmethylidene-1,3-dihydro-2H-indol-2-one | nih.govrsc.org |

| Various active methylene compounds | Microwave irradiation, grinding | Ferrocene derivatives | researchgate.net |

| Hydrazine and polyhaloalkanes | Copper catalysis | Ferrocene-containing alkenes | beilstein-journals.org |

| Activated methylene compounds | Zn-Pybox catalyst | Ferrocene derivatives | researchgate.net |

Oxime and Hydrazone Derivatization

This compound readily reacts with hydroxylamine (B1172632) and hydrazines to form the corresponding oximes and hydrazones, respectively. jyu.firesearchgate.net These reactions are fundamental in organic synthesis and provide access to a class of compounds with diverse applications. The formation of ferrocenecarboxaldehyde oxime is achieved by reacting the aldehyde with hydroxylamine. jyu.firesearchgate.net This oxime can be further functionalized, for instance, by O-propargylation to synthesize ferrocene carboxaldehyde oxime O-propargyl ether, a precursor for triazole hybrids. researchgate.netresearchgate.net

Hydrazone formation involves the condensation of this compound with various hydrazides. diva-portal.org These ferrocenyl hydrazones have been characterized structurally and investigated for their biological activities. The reaction of this compound with substituted hydrazides has been shown to produce a series of ferrocenyl substituted hydrazones. diva-portal.org The resulting C=N bond in both oximes and hydrazones is a key structural feature that can be further modified or utilized in subsequent reactions. The formation of oximes and hydrazones is a versatile bioconjugation strategy. nih.govaxispharm.com

Table 3: Examples of Oxime and Hydrazone Derivatization of this compound

| Reagent | Product Type | Further Functionalization/Application | Reference |

| Hydroxylamine | Ferrocenecarboxaldehyde Oxime | O-propargylation to form precursors for triazole hybrids | jyu.firesearchgate.netresearchgate.net |

| Substituted Hydrazides | Ferrocenyl Substituted Hydrazones | Investigated for biological activity | diva-portal.org |

| Hydrazine | N-unsubstituted hydrazones | Used in copper-catalyzed olefination | beilstein-journals.org |

| Ferrocenylhydrazine | Bimetallic ferrocene carboxaldehyde ferrocenylhydrazone | Electrochemical studies | acs.org |

Carbon-Carbon and Carbon-Heteroatom Bond Formation

Beyond the reactivity of the aldehyde group, the ferrocene backbone itself can be functionalized through powerful cross-coupling and cycloaddition reactions, enabling the direct formation of carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Stille)

Cross-coupling reactions are indispensable tools for the synthesis of complex organic molecules, and they have been extensively applied to ferrocene chemistry. These reactions typically involve a palladium catalyst and allow for the formation of new bonds between the ferrocene core and various organic fragments. torontomu.caresearchgate.net

The Suzuki-Miyaura coupling reaction has been utilized to synthesize ferrocenyl derivatives by coupling ferrocenylboronic acids with aryl halides or, conversely, by coupling haloferrocenes with arylboronic acids. rsc.orgrsc.orguwindsor.ca For example, palladacycles derived from ferrocene-carboxaldehyde Schiff bases have been used as catalysts for the Suzuki-Miyaura coupling of phenylboronic acid with aryl bromides and chlorides. rsc.orgrsc.org

The Sonogashira coupling provides a direct route to ferrocenylalkynes by coupling a terminal alkyne with a haloferrocene in the presence of a palladium and copper co-catalyst system. acs.orgnih.govmdpi.com This methodology has been used for the "two-step" labeling of peptides with ferrocene derivatives. acs.orgnih.gov Ethynylferrocene is a stable and easily handled starting material for Sonogashira couplings with dihalo-aromatic and hetero-aromatic spacers. squ.edu.om

The Stille coupling involves the reaction of an organotin compound with an organic halide, catalyzed by palladium. tandfonline.compsgcas.ac.in This reaction has been employed to synthesize α- and β-ferrocenyl thiophene (B33073) derivatives by coupling tributylstannylferrocene with various bromosubstituted thiophene compounds. tandfonline.com

Table 4: Examples of Cross-Coupling Reactions for this compound Derivatives

| Cross-Coupling Reaction | Ferrocene Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

| Suzuki-Miyaura | (S)-2-Iodoferrocenecarboxaldehyde | 4-Methoxyphenylboronic acid | Pd(OAc)2 | Functionalized chiral ferrocene derivative | uwindsor.ca |

| Sonogashira | Iodoferrocene | Ethynyl substrates | PdCl2(PPh3)2/Cu(OAc)2 | Ferrocenylethynyl complexes | squ.edu.om |

| Stille | Tributylstannylferrocene | Bromosubstituted thiophenes | Pd(PPh3)4/CuO | Ferrocenyl thiophene derivatives | tandfonline.com |

| Suzuki-Miyaura | Phenylboronic acid | Aryl bromides/chlorides | Palladacycles of ferrocene-carboxaldehyde Schiff bases | Biphenyl derivatives | rsc.orgrsc.org |

| Sonogashira | Ferrocene alkyne derivatives | Iodophenylalanine containing peptides | Pd-catalyzed | Ferrocene-labeled peptides | acs.orgnih.gov |

Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloaddition)

Cycloaddition reactions offer a powerful strategy for the construction of cyclic and heterocyclic systems fused or appended to the ferrocene framework. The 1,3-dipolar cycloaddition is a particularly versatile method that has been used to synthesize a variety of ferrocene-containing heterocycles. nih.govresearchgate.net

In one approach, azomethine ylides, generated in situ from the reaction of an α-amino acid ester and a ferrocene-functionalized carbaldehyde, undergo a 1,3-dipolar cycloaddition with N-substituted maleimides to yield ferrocene-based substituted pyrrolidine (B122466) systems. nih.gov Another example involves the one-pot synthesis of ferrocene-grafted dispiropyrrolidine/pyrrolizidine scaffolds through the 1,3-dipolar cycloaddition of various azomethine ylides with a Baylis–Hillman adduct derived from this compound. researchgate.net

These cycloaddition reactions provide access to complex, three-dimensional structures containing the ferrocene unit, which are of interest for their potential biological and material properties.

Table 5: Examples of Cycloaddition Reactions with this compound Derivatives

| Reaction Type | Dipole/Dipolarophile | Product Type | Reference |

| 1,3-Dipolar Cycloaddition | Azomethine ylide (from ferrocene-functionalized carbaldehyde and α-amino acid ester) and N-substituted maleimide | Ferrocene-based substituted pyrrolidine | nih.gov |

| 1,3-Dipolar Cycloaddition | Azomethine ylides and Baylis–Hillman adduct (from this compound) | Ferrocene-grafted dispiropyrrolidine/pyrrolizidine | researchgate.net |

| [3+2] Cycloaddition | Carbonyl ylide and aldehydes | cis-2,5-disubstituted 1,3-dioxolanes | acs.org |

C-H Functionalization Strategies

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical tool in synthetic chemistry, and its application to ferrocene derivatives has opened new avenues for creating complex molecular architectures. rsc.org For this compound, C-H functionalization strategies are particularly significant, offering a direct route to 1,2- and 1,3-disubstituted planar chiral ferrocenes, which are valuable in asymmetric catalysis and materials science. nih.govnih.gov These strategies often rely on directing groups to achieve site-selectivity, overcoming the challenge of activating specific C-H bonds in the ferrocene core. researchgate.net

Transition-metal catalysis is central to most C-H functionalization approaches. researchgate.net Palladium (Pd) and Rhodium (Rh) are commonly employed catalysts, often guided by a directing group to functionalize the ortho-position (C2-position) of the cyclopentadienyl (B1206354) (Cp) ring. nih.govrsc.org The aldehyde group itself can act as a weak coordinating directing group, but this presents challenges, including its propensity for competitive aldehydic C-H bond activation. nih.gov To circumvent this, transient directing groups are often used. For instance, inexpensive L-tert-leucine has been used as a chiral transient directing group in palladium-catalyzed C(sp²)–H arylation of ferrocenyl ketones, a strategy applicable to aldehyde derivatives. nih.gov

Recent advancements have focused on enantioselective methods. You and co-workers developed a Rh(I)-catalyzed enantioselective C-H arylation of ferrocene carboxyaldehydes with aryl halides. nih.gov This method utilizes a chiral phosphoramidite (B1245037) ligand and proceeds through an imine intermediate, which directs the C-H activation, leading to 1,2-disubstituted planar chiral ferrocenes. nih.gov Similarly, palladium catalysis with specific ligands enables enantioselective C-H activation, allowing for the synthesis of chiral ferrocene molecules from derivatives like ferrocenyl amines, which can be subsequently oxidized to this compound. rsc.org

A significant challenge in ferrocene chemistry has been the selective functionalization of the distal C3-position while bypassing the more reactive C2-position. nih.gov Groundbreaking work has demonstrated that a Pd(II)/mono-N-protected amino acid (MPAA) ligand system can achieve this distal C-H olefination of monosubstituted ferrocenes. nih.gov This protocol uses a removable directing group and proceeds via a highly strained 12-membered palladacycle intermediate to yield the desired 1,3-derivatives. nih.gov Another innovative approach involves a Catellani-type reaction using a synergistic Pd/norbornene catalyst system to achieve regio- and stereoselective arylation at the C3-position of ferrocenylmethylamine, providing a pathway to 1,3-disubstituted ferrocenes. chemrxiv.org

Table 1: Examples of C-H Functionalization Strategies for this compound and its Derivatives

| Catalyst System | Directing Group Strategy | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| Chiral phosphoramidite-Rh(I) | Imine (from aldehyde) | Enantioselective C-H Arylation | 1,2-Disubstituted Planar Chiral Ferrocenes | nih.gov |

| Pd(II) / L-tert-leucine | Chiral Transient Directing Group | Enantioselective C-H Arylation | 1,2-Disubstituted Ferrocene Carbonyls | nih.gov |

| Pd(II) / MPAA Ligand | Removable Directing Group | Distal C-H Olefination | 1,3-Disubstituted Ferrocenes | nih.gov |

| Pd / Norbornene | Synergistic Catalysis | Distal C-H Arylation | 1,3-Disubstituted Ferrocenes | chemrxiv.org |

| NOBINAc-Pd(II) | Amine (Sulfonyl Protected) | Enantioselective Alkenylation | 2-Alkenylated Ferrocenyl Amines | rsc.org |

Multi-Ferrocenyl and Polymeric Architectures Derived from this compound

This compound is a pivotal building block for the construction of larger, functional supramolecular and polymeric systems. Its aldehyde group provides a reactive handle for condensation and coupling reactions, enabling the synthesis of complex architectures with unique electrochemical and material properties. mdpi.comd-nb.info

Multi-ferrocenyl systems, containing two or more ferrocene units, are of significant interest for their potential applications in molecular electronics, sensing, and catalysis, largely due to the electronic communication between the redox-active iron centers. theaic.orgnih.gov Ferrocene carboxaldehyde is frequently used in condensation reactions with hydrazines or amines to link ferrocene moieties. For example, it can be reacted with ferrocenylhydrazine to yield bimetallic ferrocene carboxaldehyde ferrocenylhydrazone. acs.org Similarly, condensation with hydrazides bound to scaffolds like cyclophosphazenes results in multi-ferrocenyl assemblies where several ferrocene units are held in close proximity. acs.org These reactions often lead to the formation of Schiff bases (imines), which serve as conjugated linkers between the ferrocene units. biomedpharmajournal.org The synthesis of diferrocenyl triazole derivatives has also been achieved through an Aza-Wittig type coupling reaction between an iminophosphorane-functionalized ferrocene and this compound. theaic.org

In polymer chemistry, this compound serves as a key monomer or precursor for incorporating the redox-active ferrocenyl group into polymeric structures. cmu.edu These ferrocene-containing polymers are investigated for applications such as redox-responsive materials, electrochemical sensors, and coatings. cmu.edursc.org Two main architectures are possible: main-chain polymers, where the ferrocene unit is part of the polymer backbone, and side-chain polymers, where the ferrocene is appended to the backbone. cmu.edu

Ferrocene carboxaldehyde is particularly useful for creating side-chain polymers. One common method is reductive amination, where the aldehyde is reacted with a polymer containing primary amine groups, such as polyallylamine or chitosan, to covalently attach the ferrocene unit via a one-carbon spacer. rsc.org Another strategy involves first synthesizing a functional monomer from ferrocene carboxaldehyde. For instance, it can be converted in a multi-step synthesis into a ferrocene-containing methacrylamide (B166291) monomer, which is then copolymerized with a water-soluble comonomer to produce redox-active polymers for aqueous redox flow batteries. d-nb.info Furthermore, derivatives of ferrocene carboxaldehyde, such as 3-ferrocenyl propylamine (B44156) (synthesized via an aldol (B89426) condensation of the aldehyde with acetonitrile (B52724) followed by reduction), can be used for the post-polymerization modification of block copolymers like poly(acrylonitrile-block-methacrylate)s, creating redox-responsive preceramic materials. core.ac.uk

Table 2: Examples of Multi-Ferrocenyl and Polymeric Architectures from this compound

| Architecture Type | Synthetic Strategy | Starting Materials | Resulting Structure/Material | Reference |

|---|---|---|---|---|

| Multi-ferrocenyl Assembly | Condensation Reaction | Ferrocene carboxaldehyde, Cyclophosphazene hydrazides | Hexa(ferrocenylmethylene-hydrazino)cyclotriphosphazene | acs.org |

| Diferrocenyl Derivative | Condensation Reaction | Ferrocene carboxaldehyde, Ferrocenylhydrazine | Bimetallic ferrocene carboxaldehyde ferrocenylhydrazone | acs.org |

| Side-Chain Polymer | Reductive Amination | Ferrocene carboxaldehyde, Polyallylamine/Chitosan | Polymers with pendant ferrocene units | rsc.org |

| Side-Chain Copolymer | Monomer Synthesis & Free-Radical Polymerization | Ferrocene carboxaldehyde (precursor for monomer), METAC | Water-soluble ferrocene-containing methacrylamide copolymers | d-nb.info |

| Modified Block Copolymer | Post-Polymerization Modification | 3-ferrocenyl propylamine (from ferrocene carboxaldehyde), BCPs | Redox-responsive preceramic polymers | core.ac.uk |

| Diferrocenyl Triazole | Aza-Wittig Coupling | Ferrocene carboxaldehyde, Ferrocenyl iminophosphorane | 1,1'-[Ar-CH=N(η5-C5H4)Fe{(η5-C5H4)(NN=NC=CH)(η5-C5H4)Fe(η5-C5H5)}] | theaic.org |

Chemical Reactivity and Mechanistic Studies of Ferrocene Carboxyaldehyde Transformations

Reactivity Profile of the Ferrocenyl Aldehyde Group

The reactivity of ferrocene (B1249389) carboxaldehyde is largely dictated by the interplay between the electron-rich, aromatic character of the ferrocene core and the electrophilic nature of the aldehyde functionality. The ferrocenyl group, due to its strong electron-donating nature, influences the reactivity of the attached aldehyde group. This is evident in its infrared (IR) spectrum, where the C=O stretching frequency (νCO) is observed at a lower wavenumber (1670 cm⁻¹) compared to benzaldehyde (B42025) (1704 cm⁻¹), indicating a degree of electronic communication between the ferrocene unit and the carbonyl group. wikipedia.org

The aldehyde group in ferrocene carboxaldehyde is electrophilic and readily undergoes nucleophilic attack. cymitquimica.comresearchgate.net The compound's basicity is demonstrated by its solubility in hydrochloric acid. wikipedia.org The ferrocene moiety itself is susceptible to electrophilic substitution, a characteristic feature of its aromaticity. cdnsciencepub.com This dual reactivity allows for a wide range of chemical transformations, making ferrocene carboxaldehyde a versatile precursor for the synthesis of numerous ferrocene derivatives. wikipedia.org The redox-active nature of the iron center in the ferrocene core adds another dimension to its reactivity, enabling transformations that are not typically observed in purely organic aldehydes. wikipedia.orgresearchgate.net

Nucleophilic Addition Reactions to the Carbonyl

The carbonyl group of ferrocene carboxaldehyde is a prime target for nucleophilic addition reactions, a cornerstone of its synthetic utility. cymitquimica.comresearchgate.net This reactivity allows for the construction of a diverse array of ferrocene-containing molecules with various functional groups.

A variety of nucleophiles have been successfully employed in addition reactions with ferrocene carboxaldehyde. These include:

Organolithium Reagents: The addition of organolithium compounds to imines derived from ferrocene carboxaldehyde has been shown to proceed with high diastereoselectivity, providing an efficient route to chiral ferrocenylamines. ingentaconnect.com

Amines: Ferrocene carboxaldehyde readily condenses with primary amines to form ferrocenyl imines (Schiff bases). wikipedia.orgjyu.fi These imines are valuable intermediates in their own right, participating in further reactions such as cycloadditions. wikipedia.org For instance, the reaction with 4-aminoantipyrine (B1666024) yields a ferrocene-based Schiff base. jyu.fi

Hydride Reducing Agents: The aldehyde can be reduced to the corresponding alcohol, ferrocenylmethanol, using standard hydride reducing agents. wikipedia.org

Wittig Reagents: Reaction with Wittig reagents converts ferrocene carboxaldehyde into vinylferrocene and its derivatives, providing a route to ferrocene-containing alkenes. wikipedia.org

Hydroxylamine (B1172632): The reaction with hydroxylamine leads to the formation of ferrocenecarboxaldehyde oxime. jyu.fi

Hydrazines: Condensation with hydrazines can yield hydrazones, such as the bimetallic ferrocene carboxaldehyde ferrocenylhydrazone. acs.org

Enolates and Carbanions: Ferrocene carboxaldehyde reacts with enolates and other carbanions in condensation reactions. For example, it undergoes Claisen-Schmidt condensation with acetylferrocene (B1663952) and other ketones to produce ferrocenyl chalcones. biomedpharmajournal.org

The general mechanism for nucleophilic addition to the carbonyl group involves the attack of the nucleophile on the electrophilic carbonyl carbon. libretexts.org This leads to the formation of a tetrahedral alkoxide intermediate, which is subsequently protonated to yield the alcohol product. libretexts.org In the case of neutral nucleophiles like amines, the initial addition is followed by dehydration to form an imine. libretexts.org

Table 1: Examples of Nucleophilic Addition Reactions to Ferrocene Carboxaldehyde

| Nucleophile | Reagent/Conditions | Product | Reference |

| n-Butyllithium | Addition to (R)-(+)-1-phenylethylamine derived imine with BF₃·OEt₂ | Chiral secondary ferrocenylamine | ingentaconnect.com |

| 4-Aminoantipyrine | - | Ferrocene-based Schiff base | jyu.fi |

| Hydroxylamine | - | Ferrocenecarboxaldehyde oxime | jyu.fi |

| Phenylhydrazine | - | Pyrazolines (from resulting chalcones) | biomedpharmajournal.org |

| 2-Acetylfuran | Condensation | Ferrocenyl chalcone | biomedpharmajournal.org |

Redox-Activated Transformations

The presence of the redox-active ferrocene/ferrocenium (B1229745) (Fe²⁺/Fe³⁺) couple imparts unique electrochemical properties to ferrocene carboxaldehyde and enables a variety of redox-activated transformations. researchgate.netmdpi.com These transformations are of interest for applications in materials science, catalysis, and energy storage.

One of the most studied redox-activated transformations is the thermal decomposition of ferrocene carboxaldehyde, which can lead to the formation of iron oxide nanoparticles, particularly hematite (B75146) (α-Fe₂O₃). researchgate.netresearchgate.net The decomposition process is often complex, involving multiple steps. researchgate.netrsc.org The reaction atmosphere plays a crucial role; for instance, decomposition in an oxidative atmosphere yields hematite. researchgate.net

The use of a co-precursor, such as oxalic acid dihydrate, can significantly influence the thermal decomposition process. rsc.orgresearchgate.net Studies have shown that the presence of oxalic acid dihydrate can enhance the thermal decomposition, leading to the formation of rod-like hematite nanomaterials at lower temperatures. rsc.orgnih.gov The decomposition in the presence of a co-precursor has been found to occur in multiple individual steps, with the later steps being responsible for the formation of hematite. rsc.orgnih.gov

Ferrocene carboxaldehyde has also been investigated as a posolyte candidate for aqueous organic redox flow batteries (ORFBs) . researchgate.net The reversible one-electron oxidation of the ferrocene moiety makes it a suitable material for energy storage applications. mdpi.commdpi.com However, the stability of ferrocene derivatives in aqueous electrolytes is a critical factor, with degradation mechanisms such as ligand dissociation being a subject of investigation. rsc.org

The electrochemical properties of ferrocene carboxaldehyde and its derivatives have been studied using techniques like cyclic voltammetry. nih.govnih.gov These studies reveal the redox potential of the ferrocene/ferrocenium couple and provide insights into the electron transfer kinetics. researchgate.net The electrochemical behavior can be tuned by modifying the substituents on the ferrocene core. nih.gov

Stereoselective Reactions and Chiral Induction

Ferrocene carboxaldehyde is a valuable starting material for the synthesis of planar chiral ferrocene derivatives, which are widely used as chiral ligands and catalysts in asymmetric synthesis. nih.govchinesechemsoc.org The unique stereochemical properties of ferrocene, arising from the possibility of planar chirality, have been extensively exploited.

A key strategy for achieving stereoselectivity involves the use of chiral auxiliaries . For instance, imines derived from ferrocene carboxaldehyde and chiral amines, such as (S)-2-methoxy-1-phenylethylamine, undergo highly diastereoselective addition of organolithium compounds to produce chiral primary 1-ferrocenylalkylamines. grafiati.com The addition of n-BuLi to an imine derived from (R)-(+)-1-phenylethylamine in the presence of a Lewis acid like BF₃·OEt₂ has been reported to achieve a diastereoselectivity of 93% de. ingentaconnect.com Similarly, Kagan's chiral auxiliary, derived from 1,2,4-butanetriol, has been used to access enantiopure phosphinoferrocenyl aldehyde. ucl.ac.uk

Derivatives of ferrocene carboxaldehyde are also employed as chiral catalysts . Chiral Schiff bases synthesized from ferrocene carboxaldehyde and chiral amino alcohols can act as ligands in enantioselective reactions. nih.gov For example, they have been used as catalysts in the enantioselective addition of diethylzinc (B1219324) to aldehydes. uzh.ch

Recent advances have focused on transition-metal-catalyzed enantioselective C-H functionalization of ferrocene carboxaldehyde. A rhodium(I)/phosphoramidite-catalyzed enantioselective C-H bond arylation of ferroceneformaldehydes has been developed, providing a direct route to planar chiral ferrocene carbonyl compounds with excellent enantioselectivity. nih.govnih.gov This method avoids the need for pre-installed chiral auxiliaries and allows for the synthesis of a variety of chiral ligands. nih.govnih.gov

The aldehyde group in the resulting planar chiral ferroceneformaldehydes is a versatile handle for further transformations into a wide range of functional groups, making these compounds valuable platforms for the synthesis of novel chiral ligands and catalysts. nih.govnih.gov

Table 2: Examples of Stereoselective Reactions Involving Ferrocene Carboxyaldehyde

| Reaction Type | Chiral Source | Key Findings | Diastereomeric/Enantiomeric Excess | Reference |

| Nucleophilic Addition | (R)-(+)-1-phenylethylamine derived imine | Diastereoselective addition of n-BuLi | 93% de | ingentaconnect.com |

| Nucleophilic Addition | (S)-2-methoxy-1-phenylethylamine derived imine | Diastereoselective addition of organolithium compounds | High diastereoselectivity | grafiati.com |

| C-H Arylation | Chiral phosphoramidite (B1245037) ligand (Rh(I) catalyst) | Enantioselective C-H arylation of ferroceneformaldehydes | Up to 99% ee | nih.gov |

| Betti-type Condensation | (S)-phenylethylamine | Diastereomerically pure ferrocenyl-substituted aminomethylnaphthols | - | uzh.ch |

Investigation of Reaction Mechanisms and Kinetics

Understanding the mechanisms and kinetics of ferrocene carboxaldehyde transformations is crucial for optimizing reaction conditions and designing new synthetic methodologies.

The thermal decomposition of ferrocene carboxaldehyde, particularly in the presence of a co-precursor like oxalic acid dihydrate, has been the subject of detailed kinetic studies. researchgate.netrsc.orgresearchgate.netnih.gov These investigations often employ non-isothermal thermogravimetry (TG) and involve deconvoluting the complex, multi-step decomposition profiles. researchgate.netrsc.org Model-free integral isoconversional methods are used to determine kinetic parameters such as activation energy, which is often found to be dependent on the extent of conversion. rsc.orgnih.gov The master plot method helps in identifying the most probable reaction mechanism for each decomposition step. rsc.orgnih.gov These studies reveal that the decomposition process involves different reaction mechanisms at different stages. rsc.orgresearchgate.net

Mechanistic investigations have also been carried out for various synthetic transformations. For instance, in the Betti-type condensation reaction of ferrocene carboxaldehyde, 2-naphthol (B1666908), and (S)-phenylethylamine, the formation of a ferrocene-substituted imine as an intermediate has been proposed and experimentally verified. uzh.ch The subsequent reaction of this imine with 2-naphthol leads to the final product. uzh.ch

For the rhodium-catalyzed enantioselective C-H arylation of ferroceneformaldehydes, in situ NMR and HRMS experiments have confirmed the formation of an imine intermediate. nih.gov Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to elucidate the mechanism of reactions involving ferrocene derivatives, including ketone insertion into a Ti-C bond in a bimetallic complex formed from a ferrocene ketone. researchgate.net DFT calculations have also been used to understand the degradation mechanism of ferrocene-based catholytes in redox flow batteries, suggesting that the localized LUMO density on the iron center can lead to rapid capacity fading. mdpi.com

The mechanochemical dissociation of the Fe-Cp bond in ferrocene-containing polymers has been studied, with evidence suggesting a predominantly heterolytic mechanism of chain scission. nih.gov

Advanced Spectroscopic and Structural Elucidation of Ferrocene Carboxyaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of Ferrocene (B1249389) carboxyaldehyde. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.

In the ¹H NMR spectrum of Ferrocene carboxyaldehyde, the aldehyde proton (CHO) typically appears as a singlet at approximately 9.95 ppm. dtu.dk The protons on the unsubstituted cyclopentadienyl (B1206354) (Cp) ring resonate as a singlet around 4.27 ppm. dtu.dk The protons on the substituted Cp ring show distinct signals due to the electronic influence of the aldehyde group. Typically, two multiplets or singlets are observed for these protons, appearing at approximately 4.79 ppm and 4.60 ppm. dtu.dk

The ¹³C NMR spectrum provides further structural confirmation. The carbon of the aldehyde group gives a characteristic signal in the downfield region, around 193.6 ppm. rsc.org The carbon atom of the substituted Cp ring to which the aldehyde is attached (ipso-carbon) is found at approximately 86.3 ppm. rsc.org The other carbons of the substituted ring and the carbons of the unsubstituted ring appear in the range of 68-75 ppm. rsc.org It has been noted that in some cases, the signals for the carbons in the substituted cyclopentadienyl ring can be very close, sometimes appearing as a single peak in lower resolution spectra. stackexchange.com

| Nucleus | Assignment | Chemical Shift (ppm) | Reference Solvent |

|---|---|---|---|

| ¹H | -CHO | ~9.95 | CDCl₃ |

| ¹H | Substituted Cp Ring | ~4.79, ~4.60 | CDCl₃ |

| ¹H | Unsubstituted Cp Ring | ~4.27 | CDCl₃ |

| ¹³C | -CHO | ~193.6 | CDCl₃ |

| ¹³C | Substituted Cp Ring (ipso-C) | ~86.3 | CDCl₃ |

| ¹³C | Substituted/Unsubstituted Cp Ring | ~68-75 | CDCl₃ |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in this compound. The most prominent feature in its IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the aldehyde group. This band is typically observed at a lower frequency, around 1670 cm⁻¹, compared to benzaldehyde (B42025) (1704 cm⁻¹), indicating conjugation and electronic effects of the ferrocenyl group. wikipedia.org Other characteristic bands for ferrocene derivatives are also present, including C-H stretching and bending vibrations of the cyclopentadienyl rings. nih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule. The UV-Vis spectrum of ferrocene and its derivatives is characterized by several absorption bands. For ferrocene itself, a dipole-forbidden d-d transition is observed around 440 nm, which is responsible for its characteristic orange color. bilkent.edu.tr In this compound, the presence of the formyl group influences the electronic spectrum. Studies on various ferrocene derivatives, including those with aldehyde functionalities, have been conducted to understand how different substituents affect the position and intensity of these absorption bands. researchgate.net

| Spectroscopy | Feature | Wavenumber (cm⁻¹) / Wavelength (nm) |

|---|---|---|

| IR | C=O Stretch (Aldehyde) | ~1670 |

| UV-Vis | d-d transition (Ferrocenyl moiety) | ~440 |

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and fragmentation pattern of this compound. In techniques like electrospray ionization (ESI), the molecule can be observed as a protonated species [(M+H)⁺] or as adducts with other ions like sodium [(M+Na)⁺]. rsc.org The molecular ion peak for this compound (C₁₁H₁₀FeO) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (214.05 g/mol ). wikipedia.org

Fragmentation analysis reveals the stability of the ferrocene moiety. Common fragmentation pathways involve the loss of the formyl group or cleavage of the cyclopentadienyl rings. Studies using various ionization methods have shown that for compounds like this compound, protonation tends to occur at the peripheral functional group rather than the central iron core. researchgate.net This technique is also crucial for characterizing derivatives of this compound, helping to confirm the success of synthetic modifications. nih.gov

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction provides the most definitive structural information, revealing the precise arrangement of atoms in the solid state. This compound has been shown to exist in at least two crystal phases. rsc.org The low-temperature ordered phase has an orthorhombic crystal structure with the space group P2₁2₁2₁. rsc.org In this structure, the cyclopentadienyl rings are nearly eclipsed, and the aldehyde group is almost coplanar with the ring to which it is attached. rsc.org This technique has been essential in confirming the classic "sandwich" structure of the ferrocene unit within the molecule. wikipedia.org The high-temperature phase is a disordered, face-centered cubic (f.c.c.) lattice. rsc.orgrsc.org

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.635 |

| b (Å) | 10.520 |

| c (Å) | 11.281 |

| Z (Molecules per unit cell) | 4 |

Mössbauer Spectroscopy for Iron Center Characterization

⁵⁷Fe Mössbauer spectroscopy is a highly sensitive technique for probing the electronic environment of the iron nucleus. It provides valuable information on the oxidation state, spin state, and coordination geometry of the iron atom in ferrocene and its derivatives. For this compound, Mössbauer studies have been conducted to investigate phase transitions and the local environment of the iron center. rsc.org In a study of a ferrocene derivative, the Mössbauer spectrum was fitted with an isomer shift (δ) of 0.53 mm·s⁻¹ and a quadrupole splitting (ΔE_Q) of 2.28 mm·s⁻¹, which are characteristic values for the Fe(II) center in ferrocene-like environments. mdpi.com These parameters are sensitive to the substitution on the cyclopentadienyl rings, reflecting the electronic influence of groups like the carboxyaldehyde.

Surface and Elemental Characterization (XPS, SEM, TEM, EDX)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the elements within the top few nanometers of a material's surface. For ferrocene compounds, XPS can provide detailed information about the iron (Fe 2p) and carbon (C 1s) environments. rsc.orgresearchgate.net Studies on ferrocene derivatives have shown that the oxidation of the ferrocenyl moiety to ferrocenium (B1229745) results in a shift of the Fe 2p and cyclopentadienyl C 1s photoelectron peaks to higher binding energies. nih.gov

Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Energy-Dispersive X-ray Spectroscopy (EDX) are typically used to analyze the morphology and elemental composition of materials derived from this compound. For instance, the thermal decomposition of this compound can produce iron oxide nanoparticles. researchgate.net SEM and TEM would be employed to visualize the size, shape, and distribution of these nanoparticles, while EDX would confirm the presence of iron and oxygen, providing elemental mapping of the sample.

Thermal Analysis Techniques (TG, DSC)

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and decomposition behavior of this compound. TGA measures the change in mass of a sample as a function of temperature, revealing decomposition temperatures and the mass of residue. The thermal decomposition of this compound has been shown to be a multi-step process. researchgate.net One study identified three major decomposition steps with average activation energies of 49.87, 106.28, and 183.35 kJ mol⁻¹. researchgate.net

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This can identify phase transitions, such as melting. This compound exhibits a mesophase between 44°C and its melting point of 123°C. rsc.org DSC is a key technique for studying these phase transitions and the associated enthalpy changes. The thermal decomposition of this compound, sometimes in the presence of co-precursors, is a method used for the synthesis of hematite (B75146) (α-Fe₂O₃) nanoparticles. rsc.orgresearchgate.net

Electrochemical Properties and Redox Chemistry of Ferrocene Carboxyaldehyde Systems

Cyclic Voltammetry and Chronoamperometry Studies

Cyclic voltammetry (CV) is a primary technique used to investigate the redox behavior of ferrocene (B1249389) carboxaldehyde. A typical cyclic voltammogram of ferrocene carboxaldehyde, for instance, recorded using a glassy carbon working electrode in a 2 M ZnSO₄ solution, displays a distinct pair of anodic and cathodic peaks corresponding to the Fe(II)/Fe(III) redox couple researchgate.net. Similarly, studies in organic solvents like acetonitrile (B52724) with a supporting electrolyte such as 0.1 M n-Bu₄NPF₆ also show this characteristic redox wave researchgate.net. These voltammograms provide critical information about the potential at which the oxidation and reduction occur and the electrochemical reversibility of the process.

Chronoamperometry, which measures the current as a function of time at a fixed potential, has also been employed in systems involving ferrocene carboxaldehyde. This technique is particularly useful in studying the kinetics of electrochemical reactions and in biosensor applications. For example, chronoamperometry has been used to monitor electrocatalytic responses in enzyme-based biosensors where ferrocene carboxaldehyde acts as a redox mediator to facilitate electron transfer between the enzyme and the electrode surface nih.govresearchgate.net. In such studies, a potential is applied that is sufficient to oxidize or reduce the ferrocene carboxaldehyde, and the resulting current is measured, which can be correlated to the concentration of the analyte nih.gov.

Determination of Redox Potentials and Reversibility

The formal redox potential (E½), calculated as the average of the anodic (Epa) and cathodic (Epc) peak potentials, is a key parameter determined from cyclic voltammetry. For ferrocene carboxaldehyde, the presence of the electron-withdrawing aldehyde group (-CHO) shifts the redox potential to more positive values compared to unsubstituted ferrocene researchgate.net. This shift indicates that the aldehyde group makes the iron center more electron-poor, thus rendering it more difficult to oxidize unh.edu.

The reversibility of the redox process is assessed by two main parameters from the CV: the peak-to-peak separation (ΔEp = Epa - Epc) and the ratio of the anodic to cathodic peak currents (Ipa/Ipc). For an ideal, reversible one-electron process, ΔEp is theoretically 59 mV at room temperature, and the Ipa/Ipc ratio is unity. In the case of ferrocene carboxaldehyde and many of its derivatives, the redox process is often described as quasi-reversible mdpi.com. This is evidenced by ΔEp values that are typically larger than 59 mV and Ipa/Ipc ratios that deviate from 1 mdpi.com. This quasi-reversibility is often attributed to factors such as solution resistance and slower electron transfer kinetics compared to the ideal ferrocene/ferrocenium (B1229745) couple mdpi.com.

Electron Transfer Kinetics and Mechanistic Pathways

The redox chemistry of ferrocene carboxaldehyde proceeds via a simple, one-electron transfer mechanism centered at the iron atom, cycling between the ferrocene [Fe(II)] and ferrocenium [Fe(III)] states researchgate.net.

Fc(C₅H₄CHO) ⇌ [Fc(C₅H₄CHO)]⁺ + e⁻

Studies based on the relationship between peak current and the scan rate in cyclic voltammetry indicate that the process is typically diffusion-controlled, meaning the rate of reaction is governed by the transport of the analyte to the electrode surface mdpi.com.

The kinetics of this heterogeneous electron transfer can be described by the standard rate constant (k⁰). While the electron transfer for the parent ferrocene is very rapid, the substitution with the carboxyaldehyde group can lead to slower kinetics mdpi.com. This kinetic sluggishness contributes to the quasi-reversible nature observed in cyclic voltammograms mdpi.com. The rate of electron transfer for ferrocene derivatives is known to be influenced by the solvent viscosity, with studies showing that the rate constant often varies inversely with viscosity monash.eduresearchgate.netacs.org. Although specific k⁰ values for ferrocene carboxaldehyde are not always reported, the general behavior aligns with that of other ferrocene derivatives where structural and environmental factors modulate the electron transfer rate monash.eduresearchgate.net.

Influence of Structural Modification on Electrochemical Behavior

The electrochemical properties of ferrocene are highly tunable through the modification of its cyclopentadienyl (B1206354) rings. The carboxyaldehyde group in ferrocene carboxaldehyde serves as a prime example of an electron-withdrawing substituent's effect.

Electron-withdrawing groups decrease the electron density at the iron center, making the molecule more difficult to oxidize. This results in a positive shift of the redox potential. Conversely, electron-donating groups (like alkyl groups) increase electron density, making oxidation easier and shifting the redox potential to less positive values unh.eduresearchgate.net. This trend is clearly demonstrated by comparing the half-wave potentials (E½) of different ferrocene derivatives. For instance, ferrocene carboxylic acid and methyl ferrocenoate, which also possess electron-withdrawing substituents, exhibit redox potentials that are significantly more positive than that of unsubstituted ferrocene unh.edu. The effect is generally correlated with the electronic properties of the substituent, and linear relationships have been observed between the half-wave potentials and Hammett constants for various substituted ferrocenes researchgate.net.

The table below illustrates the effect of substitution on the redox potential of the ferrocene moiety.

| Compound | Substituent Type | E½ (mV vs. Ag/AgCl) | ΔEp (mV) |

|---|---|---|---|

| Ferrocene | None (Reference) | 366 | 71 |

| Ferrocene Carboxylic Acid | Electron-Withdrawing | 602 | 70 |

| Methyl Ferrocenoate | Electron-Withdrawing | 613 | 70 |

Data derived from studies in 1 mM acetonitrile solution containing 0.1 M sodium perchlorate. unh.edu

This data clearly shows that the presence of electron-withdrawing groups like -COOH and -COOCH₃, which are electronically similar to -CHO, results in a substantial anodic shift in the redox potential by over 200 mV compared to ferrocene unh.edu. This predictable tuning of electrochemical properties is a key reason for the extensive research into ferrocene derivatives for applications ranging from catalysis to molecular electronics researchgate.netresearchgate.net.

Advanced Research Applications of Ferrocene Carboxyaldehyde Derivatives

Catalysis and Organocatalysis

The inherent structural and electronic characteristics of ferrocene (B1249389), such as planar chirality and redox activity, have positioned ferrocene carboxyaldehyde derivatives as privileged scaffolds in the design of novel catalysts. rsc.orgrsc.org These catalysts have demonstrated remarkable efficacy in a variety of chemical transformations, particularly in the realm of asymmetric synthesis.

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, and chiral ligands derived from ferrocene carboxaldehyde have emerged as powerful tools in asymmetric catalysis. rsc.orguniversityofgalway.ie The ferrocene backbone provides a rigid and sterically defined environment, which, when combined with other chiral elements, allows for excellent stereochemical control in catalytic reactions. nih.govsnnu.edu.cn

A general and effective method for preparing enantiomerically pure ortho-substituted ferrocene carboxaldehydes has been developed, which are key intermediates in the synthesis of various ferrocene-based chiral ligands, including mono- and diphosphines. acs.org These ligands have been successfully employed in a range of asymmetric transformations. For instance, a ferrocenyl binaphane ligand was utilized in the Pd-catalyzed decarboxylative asymmetric allylic alkylation of α-imino anions, producing enantioenriched homoallylic imines with good enantioselectivities (up to 89% ee). rsc.org

Furthermore, novel ferrocenyl phosphine-tert-butylsulfinamide ligands, synthesized from Ugi's amine, have been applied in Pd-catalyzed asymmetric allylic substitution reactions. rsc.org In the model reaction of (E)-1,3-diphenyl-2-propenyl acetate with dimethyl malonate, these ligands achieved moderate yield and enantioselectivity. rsc.org The versatility of the ferrocene scaffold allows for the synthesis of a diverse range of ligand motifs that have proven successful in numerous mechanistically distinct reactions. rsc.orguniversityofgalway.ie

Table 1: Performance of Chiral this compound-Derived Ligands in Asymmetric Catalysis

| Catalytic Reaction | Ligand Type | Substrate | Product | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Asymmetric Allylic Alkylation | Ferrocenyl Binaphane | α-imino anions | Homoallylic imines | Up to 89% |

| Asymmetric Allylic Substitution | Ferrocenyl phosphine-tert-butylsulfinamide | (E)-1,3-diphenyl-2-propenyl acetate and dimethyl malonate | Substituted propenyl acetate | 77% |

| Asymmetric Hydrogenation | P,S-ligands | Functionalised olefins | Hydrogenated olefins | 72–94% |

Transition metal complexes incorporating ligands derived from ferrocene carboxaldehyde have shown significant catalytic activity in a variety of organic transformations. The ferrocene unit can influence the electronic and steric properties of the metal center, thereby tuning its catalytic performance. nih.govnih.gov

Schiff base ligands, readily synthesized by the condensation of ferrocene carboxaldehyde with primary amines, form stable complexes with transition metals like palladium. rsc.org These palladacycles have been effectively used as catalysts in cross-coupling reactions. For example, cyclopalladated complexes of sulfated and selenated Schiff bases of ferrocene carboxaldehyde have demonstrated catalytic activity for the O-arylation of phenol and the Suzuki–Miyaura coupling of phenylboronic acid with aryl bromides and chlorides. rsc.org

The catalytic utility of these complexes extends to other important reactions as well. Ferrocene-based ligands have been extensively used in cross-coupling reactions catalyzed by various transition metals. mdpi.com The unique structure of these complexes, often featuring a nearly square planar geometry around the palladium center, contributes to their catalytic efficacy. rsc.org

The reversible one-electron oxidation of the iron center in ferrocene (from Fe(II) to Fe(III)) provides a powerful mechanism for controlling catalytic activity. mdpi.comnsf.gov This redox-switchable behavior allows for the modulation of a catalyst's properties in situ, offering temporal control over the reaction process. nih.gov Ferrocene is an ideal component for such systems due to its well-behaved redox couple and the ease with which it can be incorporated into ligand architectures. mdpi.comresearchgate.net

By designing ligands where the ferrocene unit is in close proximity to the catalytically active metal center, the redox state of the iron can influence the electronic environment of the catalyst, thereby altering its reactivity. nsf.govrsc.org This principle has been demonstrated in the isomerization of allyl ethers to vinyl ethers using a rhodium complex with ferrocene-containing ligands. The rate of the reaction was observed to increase upon oxidation of the ferrocene moieties to ferrocenium (B1229745) cations. mdpi.com

This strategy of redox-switchable catalysis has also been applied to ring-opening polymerization (ROP), providing a method to control the synthesis of biodegradable copolymers. nsf.govnih.gov A well-designed redox-switchable catalyst can polymerize one monomer in its reduced state and another monomer upon oxidation, allowing for the creation of multiblock copolymers with controlled sequences. nsf.gov

Advanced Materials Science and Engineering

The incorporation of ferrocene carboxaldehyde derivatives into polymeric structures has led to the development of advanced materials with unique and desirable properties. These materials often exhibit electroactivity, redox-responsiveness, and interesting optical and magnetic characteristics, making them suitable for a wide range of applications. nih.govwikipedia.org

Polymers containing ferrocene units, known as polyferrocenes, can be synthesized with the ferrocene moiety either in the main chain or as a pendant group. wikipedia.orgcmu.edu Ferrocene carboxaldehyde is a key starting material for creating polymers with pendant ferrocenyl groups. rsc.org For instance, it can be attached to polymers like polyallylamine and chitosan through reductive amination. rsc.org

One facile method for synthesizing ferrocene-containing polymers is through the polycondensation of 1,1'-ferrocenedicarboxaldehyde with diamine monomers. mdpi.com This approach yields conjugated polymers with interesting properties. For example, a polymer synthesized from 1,1'-ferrocenedicarboxaldehyde and 4,4'-diamino-p-terphenyl exhibited magnetic and photothermal properties, enabling it to act as a photothermal catalyst for the rapid degradation of methylene (B1212753) blue. mdpi.com Under irradiation with an 808 nm laser, the degradation of methylene blue reached 99.5% within 15 minutes. mdpi.com

The inclusion of ferrocene into polymer backbones imparts valuable characteristics such as thermal stability, redox activity, and high refractive indices. wikipedia.orgspringerprofessional.de These properties make ferrocene-containing polymers attractive for applications in coatings, as burning rate catalysts, and in energy storage devices. wikipedia.orgspringerprofessional.de

The ability of the ferrocene unit to undergo reversible oxidation and reduction is central to the development of electroactive and redox-responsive materials. nih.govrsc.org These materials can change their physical or chemical properties in response to an electrical stimulus, making them suitable for use in sensors, switches, and controlled-release systems. researchgate.netresearchgate.net

Ferrocene-containing polymers are a prominent class of redox-active polymers. mdpi.com They can be synthesized step-by-step on electrode surfaces, allowing for precise control over the polymer structure. mdpi.com These polymer-modified electrodes exhibit the characteristic redox wave of the ferrocene/ferrocenium couple and have potential applications in redox capacitors and other energy storage devices. mdpi.commdpi.com

Supramolecular polymers based on host-guest interactions involving ferrocene derivatives are another important class of redox-responsive materials. nih.gov For example, a polymer created by introducing β-cyclodextrin and ferrocene into a poly(acrylic acid) main chain can self-assemble into nanoparticles. nih.gov The redox-responsive host-guest interactions between ferrocene and cyclodextrin allow these nanoparticles to exhibit self-degradable and self-healable features under redox control, opening up possibilities for their use in redox-controlled biological materials. nih.gov

Table 2: Properties and Applications of this compound-Derived Materials

| Material Type | Key Property | Potential Application |

|---|---|---|

| Ferrocene-Containing Conjugated Polymer | Photothermal Effect | Photocatalytic degradation of organic pollutants |

| Ferrocene-Modified Electrode | Electroactivity | Redox capacitors, energy storage |

| Ferrocene-Based Supramolecular Polymer | Redox-Responsive Self-Assembly | Controlled drug delivery, self-healing materials |

| Polyferrocenylsilanes | High Refractive Index | Antireflection coatings, LEDs |

Supramolecular Architectures and Self-Assembling Systems

The design and synthesis of supramolecular architectures through self-assembly are at the forefront of materials science, enabling the creation of complex, functional systems from molecular components. Ferrocene and its derivatives, including ferrocene carboxaldehyde, are exceptional building blocks for such assemblies due to their well-defined structure, redox activity, and the ability to engage in various non-covalent interactions.

Derivatives of ferrocene can be functionalized to facilitate self-assembly through hydrogen bonding. For instance, a heterodifunctionalized ferrocene derivative containing both a carboxylic acid and an amidopyridine unit has been shown to self-assemble in organic solvents via complementary hydrogen bonds. This assembly leads to the formation of dimeric structures where the hydrogen bonding groups are stacked. The electronic independence of the ferrocenyl groups in these dimers is a key feature researchgate.net.

The molecular shape, size, and hydrophobicity of ferrocene make it an ideal guest for various macrocyclic host molecules, forming stable host-guest complexes that are fundamental to supramolecular chemistry rsc.org. Furthermore, the rigidity and rotational flexibility of the ferrocene unit, combined with its reversible redox properties, allow for the development of "smart" molecular receptors and intricate metal-organic assemblies rsc.org. The ability to control the redox state of ferrocene provides a mechanism to alter the properties of the supramolecular assembly, leading to applications in responsive materials and molecular switches semanticscholar.orgacs.org.

The cooperative assembly of ferrocenecarboxylic acid with other ligands has been used to incorporate the planar chirality of ferrocene into larger structures, demonstrating the transfer of chirality on the nanoscale nih.gov. This approach opens avenues for the development of chiral materials with potential applications in catalysis and sensing.

Nanomaterial Synthesis through Thermal Decomposition

Thermal decomposition of organometallic compounds is a versatile method for the synthesis of a variety of nanomaterials, offering control over size, shape, and composition researchgate.netnih.govnih.gov. Ferrocene carboxaldehyde has been specifically investigated as a precursor for the synthesis of iron oxide nanoparticles.

The thermal decomposition of ferrocene carboxaldehyde in an oxidative atmosphere leads to the formation of pure hematite (B75146) (α-Fe₂O₃) nanoparticles researchgate.net. Studies using non-isothermal thermogravimetry have shown that this decomposition is a complex, multi-step process researchgate.net. The presence of a co-precursor, such as oxalic acid dihydrate, can influence the decomposition pathway and the morphology of the resulting nanomaterials researchgate.net. For example, the thermal decomposition of a mixture of ferrocene carboxaldehyde and oxalic acid dihydrate in an oxygen atmosphere produces rod-like hematite nanomaterials researchgate.net. The size of the hematite nanoparticles synthesized from ferrocene carboxaldehyde has been reported to be around 5 nm researchgate.net.

The general principle of using ferrocene and its derivatives for nanomaterial synthesis is well-established. The thermal decomposition of ferrocene can yield various iron-based nanostructures, including hematite and cementite, depending on the reaction atmosphere nih.gov. In an inert atmosphere, the decomposition of ferrocene with oxalic acid dihydrate can produce cementite and α-Fe nih.gov. This control over the final product based on the gaseous environment highlights the tunability of the thermal decomposition method.

Beyond iron oxides, the thermal decomposition of ferrocene is also a known method for producing single-walled carbon nanotubes (SWCNTs) icfo.eu. In this process, ferrocene serves as both the catalyst and the carbon source, allowing for the synthesis of SWCNTs at relatively low temperatures icfo.eu.

| Precursor | Decomposition Conditions | Resulting Nanomaterial | Reported Size/Morphology |

|---|---|---|---|

| Ferrocene carboxaldehyde | Oxidative atmosphere | Hematite (α-Fe₂O₃) | ~5 nm particles |

| Ferrocene carboxaldehyde with oxalic acid dihydrate | O₂ atmosphere | Rod-like hematite | Not specified |

| Ferrocene with oxalic acid dihydrate | N₂ atmosphere | Cementite and α-Fe | Not specified |

| Ferrocene | Catalytic Chemical Vapor Deposition (CVD) | Single-Walled Carbon Nanotubes (SWCNTs) | Diameter as small as 0.7 nm |

Electrochemical Sensor Development (Material Design and Principles)

The reversible one-electron redox behavior of the ferrocene/ferrocenium (Fc/Fc⁺) couple makes ferrocene and its derivatives, including ferrocene carboxaldehyde, highly suitable for applications in electrochemical sensing mdpi.com. The design of ferrocene-based electrochemical sensors involves coupling the ferrocene unit to a receptor that can selectively bind to a target analyte. This binding event then modulates the electrochemical properties of the ferrocene, providing a detectable signal.

The fundamental principle behind these sensors is that the interaction between the receptor and the analyte alters the electron density at the iron center of the ferrocene moiety. This change in electron density affects the ease with which the iron can be oxidized or reduced, resulting in a shift in the redox potential of the Fc/Fc⁺ couple. This shift can be measured using techniques such as cyclic voltammetry.

For instance, ferrocene-based receptors have been designed for the selective recognition of dicarboxylates, where the binding of the guest molecule causes a significant negative shift in the oxidation potential of the ferrocene rsc.orgnih.gov. The design of these receptors often involves incorporating functional groups capable of hydrogen bonding or other specific interactions with the target analyte.

The versatility of ferrocene chemistry allows for the creation of a wide array of sensors for various analytes, including cations, anions, and neutral molecules mdpi.com. The synthetic accessibility of derivatives from precursors like ferrocene carboxaldehyde allows for the tailoring of sensor properties such as selectivity and sensitivity mdpi.com. For example, ferrocene carboxaldehyde can be used to synthesize Schiff bases, which can then be used to create sensors for different metal ions scielo.org.mx. The sensing capability of these Schiff bases is demonstrated by changes in their spectral and electrochemical properties upon the addition of metal ions scielo.org.mx.

The design of the linker between the ferrocene unit and the receptor is crucial for the performance of the sensor. The nature of the linker can significantly influence the redox potential and the stability of the ferrocenium cation, thereby affecting the sensitivity and reliability of the sensor mdpi.com.

Redox Flow Batteries and Energy Storage Applications

Redox flow batteries (RFBs) are a promising technology for large-scale energy storage, and there is a growing interest in using organic and organometallic compounds as the active materials in these systems researchgate.netrsc.org. Ferrocene and its derivatives are attractive candidates for the positive electrolyte (posolyte) in RFBs due to their chemical and thermal stability, as well as their reversible redox behavior based on the Fe²⁺/Fe³⁺ couple researchgate.net.

Ferrocene carboxaldehyde (FcCHO) has been specifically investigated as a posolyte for aqueous organic redox flow batteries (AORFBs) researchgate.net. In an acidic supporting electrolyte (1 M hydrochloric acid), FcCHO exhibits a half-wave potential of approximately 0.47 V researchgate.net. This demonstrates its potential as a redox-active material for energy storage applications.

The development of ferrocene-based materials for RFBs focuses on enhancing their solubility in aqueous or non-aqueous solvents and optimizing their electrochemical performance elsevierpure.comnih.gov. The functionalization of the ferrocene core is a key strategy to achieve these goals. For instance, water-soluble ferrocene-containing copolymers have been synthesized and tested as temperature-stable electrolytes for aqueous RFBs researchgate.net.

The stability of ferrocene derivatives during battery cycling is a critical factor. Studies on different ferrocene catholytes have shown that the nature of the substituent group can influence the stability of the molecule and mitigate degradation pathways such as ligand dissociation rsc.org. This highlights the importance of molecular design in developing long-lasting and efficient RFBs.

While much of the research has focused on modifying ferrocene to improve solubility and stability, the inherent electrochemical properties of simple derivatives like ferrocene carboxaldehyde provide a foundational understanding for the development of more complex and high-performance energy storage materials researchgate.net.

| Ferrocene Derivative | Application | Key Finding/Property |

|---|---|---|

| Ferrocene carboxaldehyde (FcCHO) | Aqueous Organic Redox Flow Battery (AORFB) posolyte | Half-wave potential of 0.47 V in 1 M HCl |

| Water-soluble ferrocene-containing methacrylamide (B166291) copolymers | Aqueous Redox Flow Battery electrolyte | High coulombic efficiencies (>99.8%) and good capacity retention at both room temperature and 60 °C |

| (Ferrocenylmethyl)trimethylammonium chloride (C₁-FcNCl) | Aqueous Redox Flow Battery catholyte | Demonstrated ligand-dissociation degradation pathways |

| (3-ferrocenyl-propyl)trimethylammonium chloride (C₃-FcNCl) | Aqueous Redox Flow Battery catholyte | Electron-donating group strengthens ligand coordination, mitigating degradation |

Coordination Chemistry and Ligand Design

The aldehyde functional group in ferrocene carboxaldehyde makes it a versatile precursor for the synthesis of a wide range of ligands and their corresponding metal complexes wikipedia.org. The reactivity of the aldehyde allows for the formation of imines (Schiff bases), hydrazones, and other derivatives, which can then act as ligands for various metal ions nih.govresearchgate.netacs.orgjyu.fi.

Synthesis and Characterization of Ferrocenyl Metal Complexes